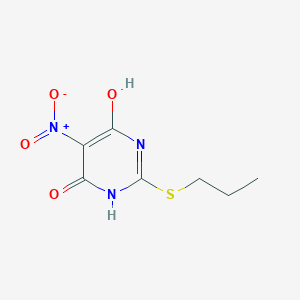
5-ニトロ-2-(プロピルチオ)ピリミジン-4,6-ジオール
概要
説明
5-Nitro-2-(propylthio)pyrimidine-4,6-diol, also known as 5-NPP, is an important organic compound that has a variety of applications in scientific research and industrial processes. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 120°C. 5-NPP is a derivative of thiopyrimidine, which is a heterocyclic compound containing both sulfur and nitrogen atoms. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye for analytical and medical purposes.
科学的研究の応用
医薬品研究: チカグレロの不純物プロファイリング
5-ニトロ-2-(プロピルチオ)ピリミジン-4,6-ジオール: は、血栓性心血管イベント発生率を低下させるための薬剤であるチカグレロの不純物プロファイリングで使用されます . FDA および薬局方のガイドラインに従って、この化合物はチカグレロの製造中の純度と有効性を確保するための基準物質として役立ちます。
有機合成: ヘテロ環式化合物の中間体
この化学物質は、さまざまなヘテロ環式化合物の合成における重要な中間体として機能します . ニトロ基とチオール基により、ピリミジン環の構築のための汎用性の高い前駆体となり、多くの医薬品や農薬において重要です。
化学合成: プロセス最適化
この化合物は、関連分子の合成プロセスを改善するために研究されています。 たとえば、医薬品中間体を製造するためのより安全で効率的な方法を開発し、有害な副生成物の生成を削減するために使用されます .
がん研究: 抗がん活性
5-ニトロ-2-(プロピルチオ)ピリミジン-4,6-ジオールを含むピリミジン誘導体は、抗がん活性について調査されています。 それらは、がん細胞におけるアポトーシス誘導とがん細胞増殖に重要な酵素の阻害において有望な結果を示しています .
Safety and Hazards
The safety information for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol includes several hazard statements: H302, H315, H319, H335 . The precautionary statement includes P261 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
将来の方向性
作用機序
Target of Action
5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a key intermediate in the synthesis of Ticagrelor , a reversible oral P2Y12 receptor antagonist . The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelets, and its activation plays a crucial role in platelet aggregation and clot formation .
Mode of Action
It is known to be a precursor in the synthesis of ticagrelor . Ticagrelor prevents platelet aggregation by reversibly binding to the P2Y12 receptor, thereby inhibiting the signal transduction pathway and reducing platelet activation .
Biochemical Pathways
The compound is involved in the synthesis of Ticagrelor, which affects the purinergic signaling pathway . By inhibiting the P2Y12 receptor, Ticagrelor prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Pharmacokinetics
As a chemical intermediate, its adme properties would be less relevant than those of the final product, ticagrelor .
Result of Action
As an intermediate in the synthesis of Ticagrelor, the primary result of the action of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is the production of Ticagrelor . Ticagrelor, in turn, has a significant antiplatelet effect, reducing the risk of thrombotic events in patients with acute coronary syndrome .
Action Environment
The action environment of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is primarily in the laboratory or industrial setting, where it is used in the synthesis of Ticagrelor . Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the yield of the final product . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
生化学分析
Biochemical Properties
It is known to be an intermediate in the synthesis of Ticagrelor , a reversible oral P2Y12 adenosine diphosphate receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Given its role as an intermediate in the synthesis of Ticagrelor , it may influence cell function through its impact on platelet aggregation, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely involved in the formation of the triazole ring in Ticagrelor during its synthesis . This process involves diazotization reaction followed by cyclization .
Temporal Effects in Laboratory Settings
It is known that the reaction involving this compound in the synthesis of Ticagrelor is completed within 3-4 hours .
Metabolic Pathways
Given its role as an intermediate in the synthesis of Ticagrelor , it may be involved in the metabolic pathways related to this drug.
Transport and Distribution
It is likely that it interacts with transporters or binding proteins involved in the synthesis of Ticagrelor .
Subcellular Localization
Given its role in the synthesis of Ticagrelor , it may be localized to the compartments or organelles involved in this process.
特性
IUPAC Name |
4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVMACIFWKESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617047 | |
| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145783-13-7 | |
| Record name | 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance a concern?
A1: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is classified as a potential genotoxic impurity (PGI). Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to serious health consequences, including cancer. Therefore, the presence of even trace amounts of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in pharmaceuticals like ticagrelor is highly undesirable and tightly regulated. []
Q2: What analytical method was developed to address this concern?
A2: The researchers developed a highly sensitive and specific method using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) to identify and quantify trace levels of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. [] This method enables accurate monitoring of this PGI during drug development and manufacturing processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



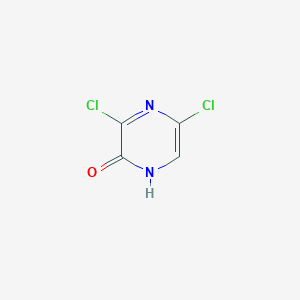
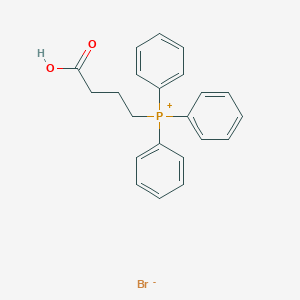
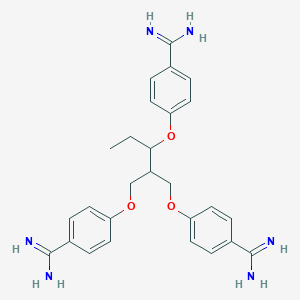
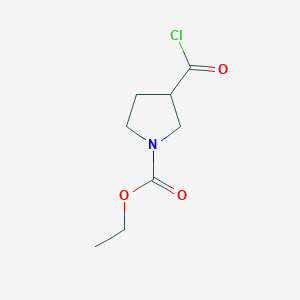
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)

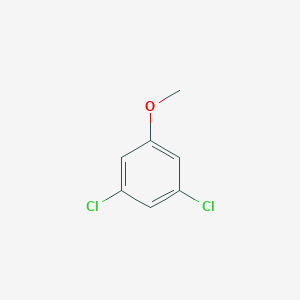

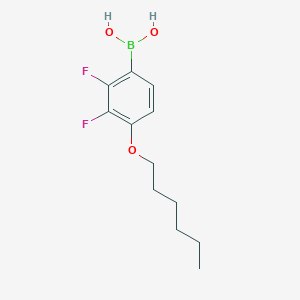

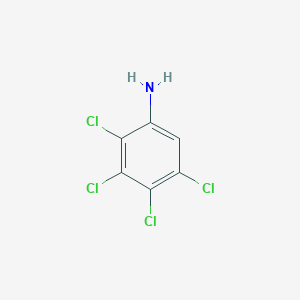

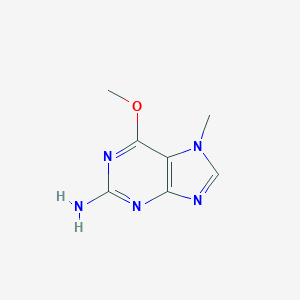
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)